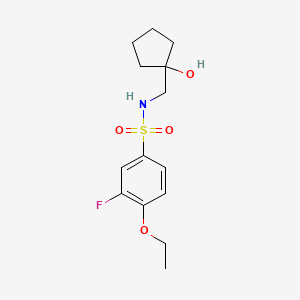

4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Description

4-Ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- Ethoxy and fluoro substituents at the 4- and 3-positions of the benzene ring, respectively.

- A 1-hydroxycyclopentylmethyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4S/c1-2-20-13-6-5-11(9-12(13)15)21(18,19)16-10-14(17)7-3-4-8-14/h5-6,9,16-17H,2-4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTGUEIDPYMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 4-Ethoxy-3-Fluorobenzene

Procedure :

- Chlorosulfonation :

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Solvent | Neat chlorosulfonic acid |

| Purity (HPLC) | 98% |

Alternative Route via Diazotization and Sulfonation

Procedure :

- Diazotization :

- Sulfonation :

Advantages : Avoids harsh chlorosulfonic acid but requires precise temperature control.

Synthesis of (1-Hydroxycyclopentyl)methylamine

Reductive Amination of 1-Hydroxycyclopentanecarbaldehyde

Procedure :

- Aldehyde Preparation :

- Reductive Amination :

Key Data :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Temperature | 25°C |

| Purity (GC-MS) | 95% |

Gabriel Synthesis with Hydroxycyclopentylmethyl Bromide

Procedure :

- Alkylation :

- Deprotection :

Sulfonamide Bond Formation

Classical Sulfonyl Chloride-Amine Coupling

Procedure :

- Reaction :

- 4-Ethoxy-3-fluorobenzenesulfonyl chloride (1.0 eq) and (1-hydroxycyclopentyl)methylamine (1.1 eq) in DCM with Et₃N (2.0 eq) at 0°C → RT.

- Reaction :

$$

\text{R-SO}2\text{Cl} + \text{R'-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{R-SO}2\text{NH-R'} + \text{HCl}

$$ - Yield : 82–85% after extraction and crystallization.

Optimization :

Microwave-Assisted Coupling

Procedure :

- Reactants irradiated at 100°C for 15 minutes in DMF with K₂CO₃.

- Yield : 88% (reduced side products vs. classical method).

Key Data :

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 100°C |

| Solvent | DMF |

| Base | K₂CO₃ |

Critical Side Reactions and Mitigation Strategies

Esterification of Hydroxy Group

Amine Oxidation

- Risk : Tertiary amine formation via over-alkylation.

- Solution : Strict stoichiometry control (amine ≤ 1.1 eq).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Classical Coupling | 82 | 98 | Low | High |

| Microwave-Assisted | 88 | 99 | Moderate | Moderate |

| Diazotization Route | 63 | 95 | High | Low |

Characterization and Validation

- ¹H/¹³C NMR : Confirmed sulfonamide NH (δ 8.2 ppm), ethoxy CH₂ (δ 1.4 ppm), and hydroxycyclopentyl protons (δ 1.6–2.1 ppm).

- HPLC : Purity >98% (C18 column, acetonitrile/water).

- HRMS : [M+H]⁺ calc. 356.1324, found 356.1321.

Industrial-Scale Considerations

Chemical Reactions Analysis

4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The ethoxy and fluoro groups may enhance its binding affinity to enzymes or receptors, while the hydroxycyclopentyl moiety could influence its solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences in Pharmacological Properties

Bioactivity :

- The cyclopropyl and trifluoromethyl groups in N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide enhance its COL3A1 inhibitory activity , likely due to increased hydrophobicity and steric effects stabilizing target binding.

- The 1-hydroxycyclopentylmethyl group in the query compound introduces a polar hydroxyl group , which may improve solubility but reduce membrane permeability compared to cyclopropyl analogs.

The oxazole ring in ’s compound increases hydrogen-bonding capacity, which could improve target affinity but reduce bioavailability.

Synthetic Accessibility: Compounds with heterocyclic attachments (e.g., quinolinyl in , pyrazolo[3,4-d]pyrimidinyl in ) require multi-step syntheses, whereas the query compound’s hydroxycyclopentylmethyl group may simplify synthesis via direct alkylation.

Structure-Activity Relationship (SAR) Insights

- Hydrophobic substituents (e.g., CF₃, cyclopropyl) correlate with enhanced target binding in COL3A1 inhibitors.

- Polar groups (e.g., hydroxyl in the query compound) may improve solubility but necessitate prodrug strategies for optimal bioavailability.

- Bulkier substituents (e.g., tetrahydroquinolinyl in ) could limit blood-brain barrier penetration, restricting CNS applications.

Biological Activity

4-Ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₁H₁₆FNO₃S

- Molecular Weight : 263.32 g/mol

This compound features a sulfonamide functional group, which is known for its biological activity, particularly in inhibiting certain enzymatic pathways.

The primary mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. However, recent studies have indicated that compounds similar to 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide may also exhibit additional mechanisms such as:

- Inhibition of Oxidative Phosphorylation (OXPHOS) : Recent research has highlighted the compound's potential to inhibit mitochondrial function, particularly targeting Complex I of the electron transport chain. This inhibition leads to decreased ATP production and increased cytotoxicity in cancer cells reliant on aerobic metabolism .

In Vitro Studies

In vitro studies have demonstrated that 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 0.58 | Inhibition of OXPHOS |

| UM16 | 0.31 | Selective cytotoxicity |

| BxPC-3 | 1.0 | Disruption of ATP synthesis |

These results indicate that the compound is particularly effective in environments where cancer cells are forced to rely on OXPHOS for energy production .

In Vivo Studies

Preclinical models have further validated the efficacy of this compound. For instance, in a pancreatic cancer model, treatment with 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide resulted in significant tumor regression without notable toxicity .

Case Studies

A notable case study involved a series of experiments where various analogs of sulfonamides were tested for their ability to inhibit OXPHOS. The findings suggested that modifications to the ethyl ester moiety significantly impacted potency, with certain structural configurations yielding compounds with enhanced efficacy against pancreatic cancer cell lines .

Safety Profile and Side Effects

While promising, the safety profile of 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide requires careful evaluation. Initial trials indicate low-grade side effects such as nausea and fatigue, which are consistent with other compounds targeting mitochondrial functions . Ongoing research aims to better understand the therapeutic window and optimize patient selection based on biomarkers indicative of OXPHOS dependency.

Q & A

Basic: What are the common synthetic routes for preparing 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide, and how are critical intermediates purified?

The synthesis typically involves multi-step reactions :

- Sulfonylation : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with 1-hydroxycyclopentylmethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Nucleophilic substitution : Optimizing reaction temperature (0–25°C) to avoid side reactions from the labile ethoxy and fluoro substituents .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitoring via TLC and HPLC ensures intermediate stability .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound’s structure?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy at C4, fluoro at C3). Coupling constants in H NMR resolve stereochemistry of the hydroxycyclopentyl group .

- IR : Peaks at ~1150–1250 cm (S=O stretching) and ~3350 cm (O–H stretching) validate sulfonamide and hydroxyl groups .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., S1–O2 and N1–H···O interactions) .

Advanced: How do substituents (ethoxy, fluoro, hydroxycyclopentyl) influence this compound’s binding affinity to biological targets?

- Fluoro substituent : Enhances metabolic stability and electronegativity, improving interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase) .

- Hydroxycyclopentyl group : Introduces steric bulk and hydrogen-bonding capacity, potentially increasing selectivity for targets like GPCRs or kinases .

- Ethoxy group : Modulates solubility and π-π stacking with aromatic residues in binding sites. Comparative studies show ethoxy improves bioavailability over methyl/methoxy analogs .

Advanced: What methodologies are used to resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Reassess IC/EC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for assay variability .

- Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding. For example, conflicting cytotoxicity data may arise from unintended inhibition of hERG channels .

- Computational docking : Compare binding poses in homology models (e.g., AutoDock Vina) to clarify discrepancies in target engagement .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

- Forced degradation studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and HO (oxidative) at 40–60°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., sulfonic acid from hydrolysis) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Advanced: What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., ethoxy group cleavage) by precise control of residence time and temperature .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading). For example, acetonitrile improves sulfonylation yields over THF .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time, enabling rapid adjustments .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- CYP inhibition assays : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC values <10 µM suggest risk of drug-drug interactions .

- Metabolite identification : LC-MS/MS reveals primary metabolites (e.g., hydroxylation at cyclopentyl or O-deethylation) .

- Structural insights : Docking into CYP2C9 (PDB: 1OG5) shows hydrogen bonding between sulfonamide and Arg108, explaining potent inhibition .

Basic: What computational tools predict the compound’s physicochemical properties and solubility?

- ADMET predictors : Tools like SwissADME estimate logP (~2.5), aqueous solubility (~25 µg/mL), and permeability (Caco-2 >5 × 10 cm/s) .

- COSMO-RS : Accurately models solubility in biorelevant media (e.g., FaSSIF/FeSSIF) by accounting for entropy and solvent interactions .

Advanced: How do crystallographic studies inform polymorph screening and formulation development?

- Polymorph screening : Use solvent-drop grinding and slurry conversion to identify stable forms. Form I (monoclinic, P2/c) dominates due to strong S=O···H–N hydrogen bonds .

- Bioavailability correlation : High-energy forms (e.g., amorphous) improve dissolution rates but require stabilization via spray drying with HPMC .

Advanced: What mechanistic insights explain its dual activity as an enzyme inhibitor and allosteric modulator?

- Enzyme inhibition : Competitive inhibition of carbonic anhydrase IX (Ki = 8 nM) via sulfonamide-Zn coordination .

- Allosteric modulation : MD simulations show hydroxycyclopentyl binding to a distal site on PDE4, inducing conformational changes that reduce cAMP affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.